molecular formula C21H20NO4D3 B602690 Olopatadine-d3 N-Oxide CAS No. 1246832-94-9

Olopatadine-d3 N-Oxide

Katalognummer: B602690
CAS-Nummer: 1246832-94-9
Molekulargewicht: 356.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olopatadine-d3 N-Oxide is a deuterated derivative of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Olopatadine. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olopatadine-d3 N-Oxide involves the oxidation of Olopatadine-d3. A common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) in an acidic or basic medium. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and pH to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Olopatadine-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of Olopatadine to this compound.

    Reduction: Potential reduction back to Olopatadine under specific conditions.

    Substitution: Reactions involving the substitution of functional groups on the this compound molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, water.

Major Products

The primary product of the oxidation reaction is this compound. Other potential by-products include partially oxidized or reduced forms of Olopatadine .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Olopatadine-D3 N-Oxide serves as a crucial reference standard in analytical method development and validation. It is particularly useful for:

  • Quality Control : Employed in Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) and during the commercial production of olopatadine formulations .
  • Method Validation : Facilitates the analytical method validation (AMV) processes, ensuring compliance with regulatory guidelines .

Table 1: Analytical Applications of this compound

Application TypeDescription
Quality ControlUsed in QC for ANDA submissions
Method ValidationSupports AMV processes
Reference StandardsProvides traceability against pharmacopeial standards

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated the systemic absorption and metabolic pathways of olopatadine, including its N-oxide form. Key findings include:

  • Metabolism : Olopatadine undergoes hepatic metabolism, producing several metabolites including olopatadine N-oxide. This metabolite is formed through the action of flavin-containing monooxygenases (FMO) and is detectable in plasma .
  • Absorption Characteristics : Following ocular administration, olopatadine reaches peak plasma concentrations within approximately 2 hours, showing a half-life ranging from 2.90 to 3.40 hours .

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (Peak Plasma Concentration)1.65 ng/mL (single dose)
Tmax (Time to Peak)2 hours
Half-life2.90 - 3.40 hours

Therapeutic Applications

This compound contributes to understanding the therapeutic effects of olopatadine in treating allergic conditions:

  • Antihistaminic Activity : As an antihistamine, olopatadine inhibits histamine release from mast cells and reduces allergic symptoms such as itching and inflammation .
  • Clinical Efficacy : Clinical studies have shown that olopatadine effectively manages symptoms associated with allergic conjunctivitis, demonstrating a rapid onset of action with prolonged effects .

Case Study Highlights

  • Ocular Safety Study : A Phase III study assessed the ocular safety of olopatadine 0.77% compared to a vehicle control over six weeks, revealing no significant adverse events related to the drug .
  • Allergic Rhinitis Management : Research indicates that olopatadine significantly alleviates symptoms of allergic rhinitis by blocking histamine H1 receptors and reducing inflammatory mediator release .

Wirkmechanismus

Olopatadine-d3 N-Oxide exerts its effects by blocking the histamine H1 receptors and stabilizing mast cells. This action prevents the release of histamine and other inflammatory mediators, thereby reducing allergic reactions. The molecular targets include histamine H1 receptors on the surface of mast cells and other immune cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Olopatadine: The parent compound, a selective histamine H1 antagonist.

    Olopatadine N-Oxide: A non-deuterated form of Olopatadine-d3 N-Oxide.

    Doxepin: A structural analog with minimal anti-allergic activity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research .

Biologische Aktivität

Olopatadine-d3 N-Oxide is a derivative of olopatadine, a well-known antihistamine and mast cell stabilizer. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of allergic conditions. Understanding the biological activity of this compound involves examining its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is formed through the metabolism of olopatadine via flavin-containing monooxygenase enzymes. The pharmacokinetic properties of olopatadine, which can be extrapolated to its N-oxide form, include:

  • Absorption : Following ocular administration, olopatadine reaches a peak plasma concentration (Cmax) of approximately 1.6 ng/mL within 2 hours . The average absolute bioavailability for intranasal administration is about 57% .
  • Volume of Distribution : The mean apparent volume of distribution for oral olopatadine is reported to be around 133.83 L .
  • Protein Binding : Approximately 55% of olopatadine is bound to serum proteins, primarily serum albumin .
  • Metabolism : Olopatadine undergoes hepatic metabolism, yielding several metabolites including the N-oxide form. This metabolite is detectable in plasma within 4 hours post-administration but constitutes less than 10% of total plasma in many patients .
  • Elimination : The compound is primarily eliminated through urinary excretion, with about 70% recovered as the parent drug and its metabolites in urine .

This compound shares similar mechanisms with its parent compound:

  • Histamine H1 Antagonism : It acts as a selective antagonist at the histamine H1 receptors, thereby inhibiting the effects of histamine which are responsible for allergic symptoms .
  • Mast Cell Stabilization : The compound stabilizes mast cells, preventing the release of histamine and other inflammatory mediators such as tryptase and prostaglandins .
  • Inhibition of Eosinophil Activation : It decreases chemotaxis and inhibits eosinophil activation, which are critical processes in allergic reactions .

Clinical Studies and Findings

Several studies have evaluated the safety and efficacy of olopatadine and its metabolites:

  • A Phase I clinical study indicated that olopatadine was absorbed slowly with a half-life ranging from 2.90 to 3.40 hours, showing no significant accumulation after multiple doses .
  • In a safety study involving over 500 subjects, treatment-emergent adverse events were reported at similar rates for both olopatadine and placebo groups, indicating a favorable safety profile .

Case Studies

Research has provided insights into specific cases where this compound may be beneficial:

  • Allergic Rhinitis : In patients with seasonal allergic rhinitis, olopatadine demonstrated significant improvement in symptoms compared to placebo, with rapid onset and prolonged duration of action .
  • Conjunctivitis : Clinical trials have shown that topical formulations containing olopatadine effectively reduce ocular itching and redness associated with allergic conjunctivitis .

Data Table: Pharmacokinetic Parameters

ParameterValue
Cmax (Ocular)1.6 ng/mL
Time to Cmax~2 hours
Volume of Distribution133.83 L
Protein Binding~55%
Urinary Excretion~70% as parent drug
Half-Life2.90 - 3.40 hours

Eigenschaften

IUPAC Name

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZPVWYFNGMCP-IZKBQEDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858255
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246832-94-9
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine-d3 N-Oxide
Reactant of Route 2
Olopatadine-d3 N-Oxide
Reactant of Route 3
Olopatadine-d3 N-Oxide
Reactant of Route 4
Olopatadine-d3 N-Oxide
Reactant of Route 5
Olopatadine-d3 N-Oxide
Reactant of Route 6
Olopatadine-d3 N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.